3-(2-Thienyl)aniline
Overview
Description
3-(2-Thienyl)aniline is a compound that is structurally characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered heterocycle, and an aniline moiety, which is an aromatic amine. The compound is of interest due to its potential applications in the field of organic electronics and its ability to form various copolymers with unique properties.
Synthesis Analysis
The synthesis of copolymers involving thiophene and aniline derivatives has been explored using different methodologies. For instance, the chemical polymerization of aniline with 3-methyl thiophene using periodic acid as a new oxidant in the presence of HBF4 has been investigated, leading to the formation of an aniline-co-3-methyl thiophene copolymer (AC3MT) . Although this does not directly describe the synthesis of 3-(2-Thienyl)aniline, it provides insight into the reactivity of related thiophene and aniline compounds under polymerization conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl has been investigated, resulting in organometallic products and a hydrogenated product of the original Schiff base . X-ray diffraction analysis confirmed the structures of these products, which suggests that the molecular structure of 3-(2-Thienyl)aniline could potentially be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of thiophene and aniline derivatives in chemical reactions has been a subject of study. The kinetics of the reaction of 3-substituted 2-thenoyl chlorides with aniline has been measured, indicating that thienyl compounds react slower than phenyl derivatives . This suggests that 3-(2-Thienyl)aniline may also exhibit unique reactivity patterns in comparison to its phenyl analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-aniline copolymers have been characterized using UV-visible and Fourier transform-infrared spectroscopy, thermogravimetric techniques, and conducting measurements . These studies have shown that properties such as conductivity and thermal stability of the copolymers are significantly affected by the monomer concentration. Additionally, the spectroscopic and spectroelectrochemical properties of a poly(alkylthiophene)-oligoaniline hybrid polymer have been explored, revealing interesting electronic transitions and electrochemical activity . Although these studies do not directly address 3-(2-Thienyl)aniline, they provide valuable information on the behavior of structurally similar compounds.
Scientific Research Applications
1. Polymer Science
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the synthesis of conductive polymers (CPs). These polymers are used in a wide range of electronic devices such as solar cells, photosensitive devices (e.g., smart windows, LED displays, etc.), or electrochemical sensors and biosensors .
- Methods of Application : The polymers are synthesized via oxidative polymerization using iron (III) chloride (FeCl3). The final products are characterized utilizing conventional techniques such as IR, NMR, UV–Vis spectrometry .
- Results or Outcomes : The research demonstrated that an increase of the aliphatic chain length causes a significant solubility increase of the system, without modifying the conductivity .
2. Medicinal Chemistry
- Summary of the Application : Thiophene-based analogs, including “3-(2-Thienyl)aniline”, have been studied as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
3. Anti-inflammatory Activities
- Summary of the Application : Pyrimidines, including those derived from “3-(2-Thienyl)aniline”, have been studied for their anti-inflammatory activities .
- Methods of Application : The synthesis of these pyrimidines involves various methods, including heterocyclization .
- Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
4. Corrosion Inhibitors
- Summary of the Application : Thiophene derivatives, including “3-(2-Thienyl)aniline”, are used in industrial chemistry as corrosion inhibitors .
- Methods of Application : The specific methods of application can vary depending on the context, but typically involve the addition of the thiophene derivative to the material that needs protection .
- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can significantly enhance the lifespan and durability of materials .
5. Organic Semiconductors
- Summary of the Application : Thiophene-mediated molecules, including “3-(2-Thienyl)aniline”, play a prominent role in the advancement of organic semiconductors .
- Methods of Application : These molecules are typically incorporated into the semiconductor material during its synthesis .
- Results or Outcomes : The incorporation of thiophene-mediated molecules can enhance the performance of organic semiconductors .
6. Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the fabrication of OLEDs .
- Methods of Application : The specific methods of application can vary, but typically involve the incorporation of the thiophene derivative into the light-emitting layer of the OLED .
- Results or Outcomes : The use of thiophene derivatives can enhance the performance and efficiency of OLEDs .
7. Photoactive Inorganic/Organic/Organic Interface Assemblies
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the creation of photoactive inorganic/organic/organic interface assemblies .
- Methods of Application : The assemblies are subjected to optical and photoelectrochemical investigation in acetate, citrate, and phosphate aqueous electrolytes .
- Results or Outcomes : The occlusion of CdS into the organic polymer increased the electron diffusion coefficient and diffusion length by changing both the electron lifetime and electron transport time .
8. Synthesis of 2,3,5-Trisubstituted Thiophene Derivatives
- Summary of the Application : “3-(2-Thienyl)aniline” is used in the synthesis of 2,3,5-trisubstituted thiophene derivatives .
- Methods of Application : The synthesis involves a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation .
- Results or Outcomes : The process provides 2,3,5-trisubstituted thiophene derivatives .
Safety And Hazards
properties
IUPAC Name |
3-thiophen-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPSMJOCLLMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383318 | |
Record name | 3-(2-thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)aniline | |
CAS RN |
92057-12-0 | |
Record name | 3-(2-thienyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(thiophen-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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